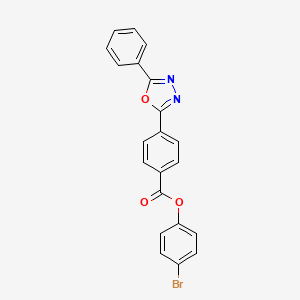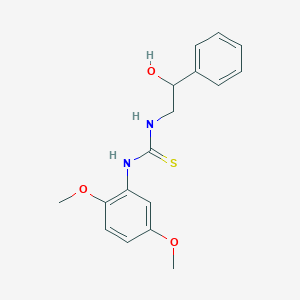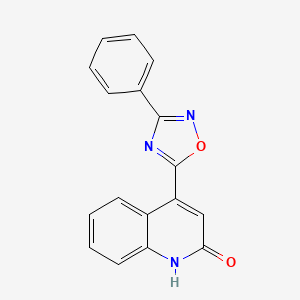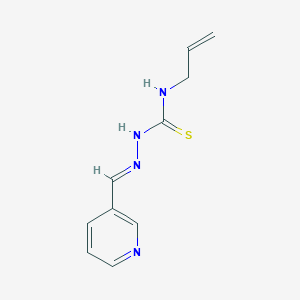![molecular formula C27H25N5O4 B10869307 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10869307.png)
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is a complex organic compound that belongs to the class of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine moiety, and is substituted with dimethoxyphenyl, dimethyl, and pyridyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.
Introduction of the Triazolopyrimidine Moiety: This step involves the reaction of the chromene intermediate with hydrazine derivatives and pyrimidine precursors under reflux conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学研究应用
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity. The molecular pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
相似化合物的比较
Similar Compounds
Chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share the core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazolopyrimidine core but with different ring systems.
Uniqueness
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C27H25N5O4 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
9-(3,4-dimethoxyphenyl)-5,5-dimethyl-13-pyridin-2-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C27H25N5O4/c1-27(2)12-17(33)22-20(13-27)36-26-23(21(22)15-8-9-18(34-3)19(11-15)35-4)25-30-24(31-32(25)14-29-26)16-7-5-6-10-28-16/h5-11,14,21H,12-13H2,1-4H3 |
InChI 键 |
OOHMBDMNUPIBPH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=N5)C6=CC(=C(C=C6)OC)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)

![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
![N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869285.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)

![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
